

Application Notes and Protocols for Solid-Phase ^{18}F Radiochemistry Techniques

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Compound of Interest

Compound Name: Fluorine-18

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for solid-phase ^{18}F radiochemistry techniques. The methodologies outlined are crucial for the efficient and streamlined synthesis of ^{18}F -labeled radiopharmaceuticals, particularly peptides and small molecules, for positron emission tomography (PET) imaging.

Introduction to Solid-Phase ^{18}F Radiochemistry

Solid-phase synthesis (SPS) offers significant advantages in radiochemistry by simplifying purification, enabling automation, and minimizing handling of radioactive materials. In the context of ^{18}F -radiochemistry, a substrate is immobilized on a solid support, allowing for the subsequent reaction with $[^{18}\text{F}]$ fluoride and easy removal of excess reagents and byproducts through simple washing steps. This approach is particularly beneficial for the labeling of peptides and other complex biomolecules where solution-phase synthesis can be challenging and lead to complex product mixtures.^{[1][2]}

The core principle involves the attachment of a precursor molecule to a solid support (e.g., a resin). The immobilized precursor is then subjected to a stream of activated $[^{18}\text{F}]$ fluoride. After the radiolabeling reaction, the desired ^{18}F -labeled product is cleaved from the solid support and purified, often using solid-phase extraction (SPE) cartridges, which provides a rapid and efficient alternative to high-performance liquid chromatography (HPLC).^{[3][4][5][6]}

Key Advantages of Solid-Phase Techniques:

- **Simplified Purification:** Unreacted reagents and byproducts are easily washed away from the immobilized product.
- **Amenable to Automation:** The streamlined workflow is well-suited for implementation on automated radiosynthesis modules.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Reduced Synthesis Time:** Eliminating the need for traditional purification methods like HPLC can significantly shorten the overall synthesis time.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Improved Radiochemical Yields (RCY):** In some cases, on-resin reactions can lead to higher and more reproducible yields.
- **Reusability of Support:** Certain solid supports can be regenerated and reused, making the process more cost-effective.[\[7\]](#)[\[8\]](#)

Experimental Protocols and Methodologies

This section details protocols for two common solid-phase ^{18}F radiolabeling strategies: direct radiofluorination and the use of prosthetic groups.

Protocol 1: Direct On-Resin Radiofluorination of Peptides

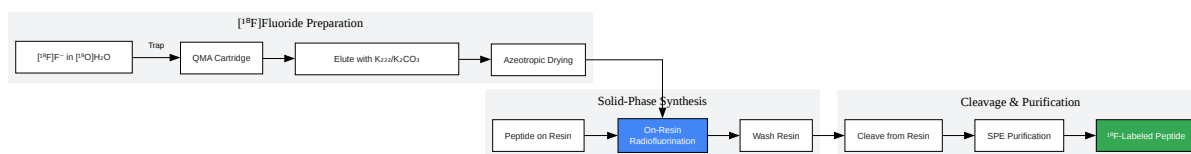
This protocol describes a general procedure for the direct labeling of a peptide with ^{18}F while it is attached to a solid support.

Materials and Reagents:

- Peptide-functionalized resin (e.g., Rink Amide resin)
- ^{18}F Fluoride in ^{18}O H_2O
- Anion exchange cartridge (e.g., QMA)
- Elution solution: Kryptofix 2.2.2 (K_{222}) and K_2CO_3 in acetonitrile/water

- Reaction solvent (e.g., anhydrous acetonitrile, DMSO)
- Cleavage cocktail (e.g., trifluoroacetic acid (TFA)-based)
- Solid-phase extraction (SPE) cartridges for purification (e.g., C18)
- Automated radiosynthesis module or manual setup

Workflow Diagram:



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Caption: Workflow for direct solid-phase ^{18}F radiofluorination of peptides.

Procedure:

- ^{18}F Fluoride Trapping and Elution: Load the aqueous ^{18}F fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped $^{18}\text{F}\text{F}^-$ into a reaction vessel using a solution of K_{222} and K_2CO_3 in acetonitrile/water.
- Azeotropic Drying: Dry the eluted ^{18}F fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 100-110°C). Repeat this step to ensure the fluoride is anhydrous.
- On-Resin Radiofluorination: Add the dried ^{18}F fluoride in a suitable anhydrous solvent (e.g., acetonitrile or DMSO) to the vessel containing the peptide-functionalized resin. Heat the

reaction mixture at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).

- **Washing:** After the reaction, wash the resin thoroughly with solvents like acetonitrile and water to remove unreacted [^{18}F]fluoride and other impurities.
- **Cleavage:** Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to release the ^{18}F -labeled peptide from the solid support.
- **Purification:** Neutralize the cleavage mixture and purify the crude product using SPE cartridges. For example, a C18 cartridge can be used to trap the labeled peptide, which is then washed with water to remove salts and eluted with an organic solvent like ethanol or acetonitrile.
- **Quality Control:** Analyze the final product for radiochemical purity, specific activity, and other quality control parameters using radio-HPLC and radio-TLC.

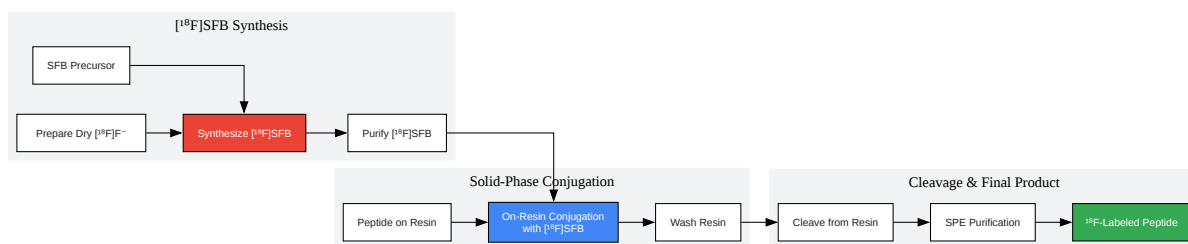
Protocol 2: Solid-Phase Labeling using [^{18}F]SFB (N-succinimidyl 4- ^{18}F fluorobenzoate)

This protocol describes the labeling of a resin-bound peptide with a prosthetic group, [^{18}F]SFB, which is pre-synthesized and then conjugated to the peptide.

Materials and Reagents:

- All materials from Protocol 1
- Precursor for [^{18}F]SFB (e.g., N-succinimidyl-4-(tri-n-butylstannyl)benzoate)
- Coupling agents (e.g., HATU, DIPEA)

Workflow Diagram:



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Caption: Workflow for solid-phase peptide labeling using $[^{18}\text{F}]$ SFB.

Procedure:

- **Synthesis of $[^{18}\text{F}]$ SFB:** Prepare dried $[^{18}\text{F}]$ fluoride as described in Protocol 1. Add the $[^{18}\text{F}]$ fluoride to a solution of the SFB precursor in a suitable solvent and heat to perform the radiofluorination. Purify the resulting $[^{18}\text{F}]$ SFB, typically using SPE.
- **On-Resin Conjugation:** Add the purified $[^{18}\text{F}]$ SFB to the peptide-functionalized resin in a reaction vessel. The conjugation is often facilitated by coupling agents and a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF. The reaction is typically carried out at room temperature or with gentle heating.
- **Washing:** After the conjugation reaction, thoroughly wash the resin with appropriate solvents to remove unreacted $[^{18}\text{F}]$ SFB and coupling reagents.
- **Cleavage and Purification:** Cleave the ^{18}F -labeled peptide from the resin and purify it using SPE as described in Protocol 1.
- **Quality Control:** Perform the necessary quality control tests on the final product.

Quantitative Data Summary

The following tables summarize quantitative data from various solid-phase ^{18}F radiochemistry studies.

Table 1: Radiochemical Yields and Synthesis Times for Various Solid-Phase Methods

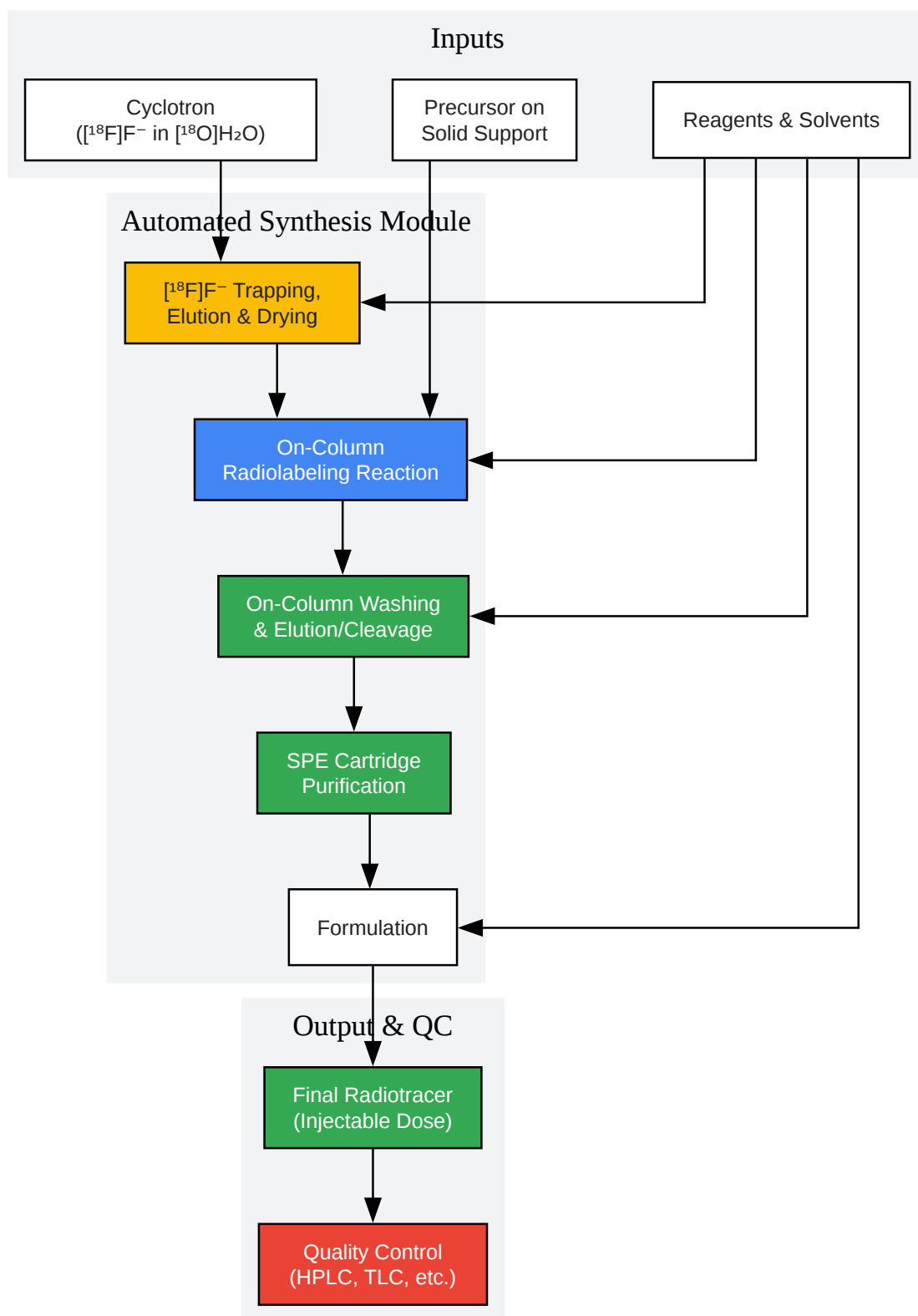
Radiotracer/Method	Solid Support/Resin	Radiochemical Yield (RCY, decay-corrected)	Total Synthesis Time (min)	Reference
2- [^{18}F]Fluoropropionyl Peptides	Various	10%	175	[1]
Automated on-column radiofluorination	PS-P2tBu, PS-P2PEG	Aliphatic sulfonates: 69%, Bromides: 42%	35-45	[7][8][9]
[^{18}F]FDG (automated on-column)	PS-P2PEG	40%	35-45	[7][8][9]
cRGDyK([^{18}F]FBA)	-	14 \pm 2%	90 (from [^{18}F]FBA)	[10]
[^{18}F]FECH (automated SPE)	-	33-37%	< 60	[5]
[^{18}F]D3FSP (SPE purified)	-	44.4 \pm 5.7%	50	[6]
[^{18}F]FP-(+)-DTBZ (SPE purified)	Sep-Pak PS-2 & C18	29 \pm 1.8%	27	[4]
[^{18}F]PARPi (solid-phase synthesis)	MAX cartridge	High	-	[11]

Table 2: Radiochemical Purity and Specific Activity

Radiotracer/Method	Radiochemical Purity	Specific Activity (GBq/ μ mol)	Reference
2- 18 F]Fluoropropionyl Peptides	76-99% (before HPLC)	-	[1]
Direct peptide radiofluorination	> 95%	-	[12]
18 F]FETos (automated SPE)	> 99%	100-400	[3]
18 F]FECH (automated SPE)	> 95%	-	[5]
18 F]D3FSP (SPE purified)	> 95%	-	[6]
18 F]FP-(+)-DTBZ (SPE purified)	> 99%	-	[4]
18 F]PARPi (solid-phase synthesis)	High	High	[11]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of a generalized automated solid-phase radiochemistry process, from the initial production of 18 F]fluoride to the final quality control of the radiolabeled product.



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Caption: Logical flow of an automated solid-phase ^{18}F radiochemistry process.

Conclusion

Solid-phase ^{18}F radiochemistry techniques represent a powerful and efficient approach for the synthesis of PET radiotracers. The methods described in these application notes offer researchers and drug development professionals robust and often automated protocols for producing high-quality ^{18}F -labeled compounds. The simplification of purification through the use of solid-phase extraction is a key advantage that can accelerate the development and translation of new PET imaging agents.

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